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molecular formula C10H11ClN2S B8604603 5-[3-(Chloro)propylthio]imidazo[1,2-a]pyridine

5-[3-(Chloro)propylthio]imidazo[1,2-a]pyridine

Cat. No. B8604603
M. Wt: 226.73 g/mol
InChI Key: NFRSPTMITLAMKE-UHFFFAOYSA-N
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Patent
US05244908

Procedure details

To a suspension of 5-mercaptoimidazo[1,2-a]pyridine (5.02 g, 33.4 mmoles) and 1-bromo-3-chloropropane (5.26 g, 33.4 mmoles) in ethanol (100 ml) was added triethylamine (4.66 ml, 33.4 mmoles) and the mixture was stirred at room temperature for 17 hours. After the solvent was distilled off, chloroform was added to the residue, which was washed with water and dried over anhydrous magnesium sulfate. After the solvent was distilled off, the residue was purified by column chromatography (eluent: ethyl acetate) to obtain 5.46 g of the desired product (72.0%, light brown oily product).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][Cl:15].C(N(CC)CC)C>C(O)C>[Cl:15][CH2:14][CH2:13][CH2:12][S:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
SC1=CC=CC=2N1C=CN2
Name
Quantity
5.26 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.66 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
chloroform was added to the residue, which
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClCCCSC1=CC=CC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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